molecular formula C6H3F2NO3 B127638 3,5-Difluoro-2-nitrophenol CAS No. 151414-46-9

3,5-Difluoro-2-nitrophenol

Cat. No.: B127638
CAS No.: 151414-46-9
M. Wt: 175.09 g/mol
InChI Key: LIQHPNDCQUCZKL-UHFFFAOYSA-N
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Description

Zolunicant, also known as 18-Methoxycoronaridine, is a derivative of ibogaine. It was developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont in 1996 . This compound has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose .

Biochemical Analysis

Biochemical Properties

It is known that nitrophenols, a group of compounds to which 3,5-Difluoro-2-nitrophenol belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Nitrophenols have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It is known that nitrophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that nitrophenols can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that nitrophenols can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that nitrophenols can be involved in various metabolic pathways and can interact with various enzymes and cofactors

Transport and Distribution

It is known that nitrophenols can interact with various transporters and binding proteins and can have various effects on localization or accumulation

Subcellular Localization

It is known that nitrophenols can be localized to specific compartments or organelles and can have various effects on activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions

Zolunicant is synthesized through a multi-step process starting from ibogaineThe reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of zolunicant involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Zolunicant undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, zolunicant is used as a model compound to study the effects of structural modifications on pharmacological activity. Researchers explore how changes to the molecule’s structure impact its interactions with various receptors and enzymes .

Biology

In biology, zolunicant is used to investigate the mechanisms of addiction and reward pathways. It has been shown to reduce self-administration of addictive substances in animal models, making it a valuable tool for studying addiction .

Medicine

In medicine, zolunicant is being explored as a potential treatment for addiction. Its ability to reduce the self-administration of addictive substances suggests it could be used to help individuals overcome addiction to drugs like morphine, cocaine, and nicotine .

Industry

In industry, zolunicant is used in the development of new pharmaceuticals. Its unique properties make it a valuable starting point for the synthesis of new compounds with potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zolunicant

Zolunicant is unique in its ability to reduce self-administration of a wide range of addictive substances without producing hallucinogenic effects. This makes it a promising candidate for the development of new treatments for addiction .

Properties

IUPAC Name

3,5-difluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQHPNDCQUCZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473712
Record name 3,5-difluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151414-46-9
Record name 3,5-difluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,3,4-trifluoronitrobenzene (5 g, 28.23 mmol) in dry methanol (70 ml) was added a solution of sodium (0.68, 29.46) in dry methanol (30 ml). The solution was stirred until all starting material was consumed (˜2 h). After concentration water was added and the solution was extracted with ether, dried over Na2SO4, filtered and concentrated to a yellow residue (4.65 g). To the solution of the yellow residue in dichloromethane (140 ml) was added boron tribromide (1M in dichloromethane, 40 ml) and stirred at room temperature overnight. Water was then added and the solution stirred for further 30 min. The organic phase was separated and the water phase was extracted with ether. The combined organic phase were dried over Na2SO4, filtered and concentrated in vacuo to give a brownish residue. The residue was taken up into ether and washed with 2M sodium hydroxide and water. The water and sodium hydroxide washings were combined and neutralized with 6M HCl and extracted with ether, dried over Na2SO4 and evaporated to give a yellow residue which was purified by flash chromatography on silica gel with EtOAc:Heptan; 1:2 as eluent to give the desired product 2 g, 11.42 mmol.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a yellow solution of 3,5-difluorophenol (1.50 g, 11.5 mmol) in dichloromethane (20 mL) under a blanket of nitrogen is added ammonium nickel sulfate (4.56 g, 11.54 mmol) with vigorous stirring, followed by the addition of nitric acid (69%, 0.74 mL, 11.54 mmol). The resulting heterogeneous mixture is then stirred at ambient temperature vigorously for 30 minutes. It is filtered and dichloromethane is removed under reduced pressure. The residue is purified by column chromatography to afforded a yellow solid as the title compound.
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Synthesis routes and methods IV

Procedure details

Dimethylsulfoxide (which will hereinafter be abbreviated as “DMSO”) (50 ml) and 10N NaOH (12 ml, 120 mmol) were added to 1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol). The mixture was stirred at room temperature for 15 hours. Water (100 ml) and ether (200 ml) were added to separate the reaction mixture into layers. The water layer thus obtained was acidified with 1N HCl, followed by extraction with ether (2×200 ml). The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from chloroform-ethyl acetate (10:1) eluate fractions, the title compound (7.97 g, 81%) was obtained as a yellow crystalline powder.
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluoro-2-nitrophenol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.